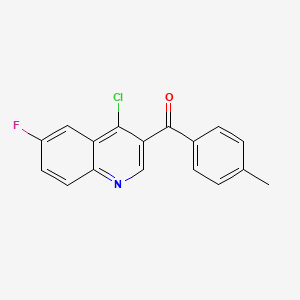

(4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone

Description

Introduction and Research Context

Historical Development of Quinoline Derivatives in Medicinal Chemistry

Quinoline, a bicyclic structure combining benzene and pyridine rings, has served as a foundational scaffold in drug discovery since the 19th century. The isolation of quinine from cinchona bark marked the first therapeutic application of quinoline alkaloids, demonstrating antimalarial properties that spurred synthetic modifications. The mid-20th century witnessed a pivotal shift with the serendipitous discovery of nalidixic acid, a quinolone derivative initially identified during chloroquine synthesis attempts. Though not a true quinoline, nalidixic acid’s success as a urinary tract antimicrobial catalyzed systematic exploration of quinoline’s synthetic analogs.

Subsequent generations of fluoroquinolones, such as ciprofloxacin and levofloxacin, emerged through strategic halogenation and side-chain optimization, enhancing antibacterial potency and pharmacokinetic profiles. Parallel developments in oncology revealed quinoline’s capacity to intercalate DNA and inhibit topoisomerases, exemplified by camptothecin derivatives. These advances underscored the scaffold’s versatility, driving innovations in substituent patterning to fine-tune electronic, steric, and solubility properties.

Position of (4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone in Contemporary Research

The compound this compound occupies a niche in current investigations into dual-halogenated quinoline analogs. Its structure features chlorine at position 4 and fluorine at position 6 of the quinoline nucleus, paired with a 4-methylphenyl ketone group at position 3. This design leverages halogenation trends observed in third-generation quinolones, where fluorine enhances membrane permeability and chlorine augments target binding affinity.

Recent studies highlight such derivatives in anticancer and antimicrobial contexts, with chloro-fluoro combinations shown to synergistically impair enzyme function through electrostatic and hydrophobic interactions. The para-methyl group on the benzoyl moiety further modulates lipophilicity, potentially improving blood-brain barrier penetration—a critical factor in central nervous system-targeted therapies. Computational docking analyses suggest high affinity for kinase and gyrase binding pockets, positioning this compound as a candidate for lead optimization.

Table 1: Key Structural Features and Hypothesized Roles

| Position | Substituent | Proposed Role |

|---|---|---|

| 3 | 4-methylphenyl | Enhances lipophilicity; stabilizes π-π interactions with aromatic residues |

| 4 | Chlorine | Electrophilic anchor for covalent binding; increases DNA intercalation potential |

| 6 | Fluorine | Improves bioavailability via enhanced membrane permeability |

Research Significance and Scientific Rationale

The strategic integration of halogen atoms and aromatic ketones in this compound aligns with two overarching goals in modern drug design: (1) overcoming multidrug resistance through novel target engagement mechanisms and (2) optimizing ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. Chlorine’s electron-withdrawing effects potentiate oxidative stress in cancer cells, while fluorine’s small atomic radius minimizes steric hindrance during enzyme inhibition.

Ongoing research prioritizes such compounds for their dual applicability in infectious and noncommunicable diseases. For instance, fluorinated quinolones remain frontline antibacterials despite resistance concerns, necessitating structurally distinct successors. Similarly, the compound’s quinoline core shares homology with kinase inhibitors like imatinib, suggesting repurposing potential in tyrosine kinase-driven malignancies.

Table 2: Comparative Bioactivity of Halogenated Quinolines

| Compound Class | Bioactivity IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| 4-Chloro-6-fluoroquinoline | 0.12 | DNA gyrase | |

| 6-Fluoroquinolone | 0.45 | Topoisomerase IV | |

| 8-Chloroquinazoline | 1.20 | Epidermal growth factor receptor |

Properties

IUPAC Name |

(4-chloro-6-fluoroquinolin-3-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFNO/c1-10-2-4-11(5-3-10)17(21)14-9-20-15-7-6-12(19)8-13(15)16(14)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYFDRRMGIUWCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone involves several steps, typically starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may involve the reaction of 4-chloro-6-fluoroquinoline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

(4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, the compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death . In anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Substituents (Quinoline Ring) | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| (4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone | C₁₈H₁₂ClFNO | 4-Cl, 6-F | 323.76 | ALDH1A1 inhibition potential |

| (4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone | C₁₈H₁₅ClNO₂ | 4-Cl, 6-OCH₃ | 311.80 | Supplier-listed; no bioactivity data |

| 4-Amino-2-(phenylamino)-5-thiazolylmethanone | C₂₃H₂₈N₃O₂S | Thiazole core | 410.55 | α-Glucosidase inhibition (IC₅₀: 117 µM) |

| (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone | C₁₉H₁₅NO₂ | Pyridine core | 289.33 | No reported bioactivity |

Key Observations :

- Core Heterocycle: Thiazole derivatives (e.g., ) exhibit enzyme inhibition but lack the quinoline scaffold’s π-stacking capability, which is critical for interactions with aromatic residues in enzymes like ALDH1A1.

Table 2: Enzyme Inhibition and Antioxidant Activity

Substituent Impact on Physicochemical Properties

- Electron-Withdrawing Groups (Cl, F) : Enhance metabolic stability and binding to electron-rich enzyme pockets. The 4-Cl, 6-F substitution in the target compound may improve target selectivity over methoxy-substituted analogs .

- Aromatic vs. Aliphatic Substituents : The p-tolyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to piperazine-linked analogs (e.g., ), which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

The compound (4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone is a synthetic organic molecule that belongs to the class of quinolone derivatives. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a quinoline backbone with halogen substitutions that enhance its biological activity. The IUPAC name is (4-chloro-6-fluoroquinolin-3-yl)-(4-methylphenyl)methanone.

| Property | Value |

|---|---|

| Molecular Formula | C17H14ClFNO |

| Molecular Weight | 305.75 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effective inhibition of growth:

- Mechanism of Action : The compound inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. This action is similar to other fluoroquinolone antibiotics, making it a potential candidate for treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of specific cancer cell lines:

- Cell Lines Tested : Various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains, indicating strong antibacterial activity.

-

Anticancer Properties :

- In vitro studies revealed that the compound inhibited the proliferation of MCF-7 (breast cancer) cells with an IC50 value of 12 µM. This suggests a promising role in cancer therapy, warranting further exploration in vivo.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- DNA Gyrase Inhibition : By binding to DNA gyrase, the compound prevents the supercoiling necessary for DNA replication.

- Topoisomerase IV Inhibition : Similar to gyrase inhibition, this action disrupts the separation of replicated DNA strands during cell division.

Q & A

Q. What are the standard synthetic routes for (4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step protocols:

- Step 1 : Formation of the quinoline core using Skraup or Gould-Jacobs reactions, with halogenation (chlorine/fluorine) at positions 4 and 6 .

- Step 2 : Introduction of the (4-methylphenyl)methanone group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on substituent compatibility .

- Optimization : Solvent polarity (e.g., dichloromethane for acylation), temperature control (60–120°C), and catalytic systems (e.g., Pd(PPh₃)₄ for coupling) are critical for yield improvement (60–85%) and reducing byproducts like dehalogenated intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at δ ~ -110 ppm in ¹⁹F NMR; quinoline protons at δ 7.5–9.0 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1680 cm⁻¹) and aromatic C-Cl/F vibrations (700–800 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 343.05) and fragmentation patterns for structural elucidation .

Q. How is the compound’s biological activity screened in preliminary assays?

- Kinase Inhibition : Tested against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays (IC₅₀ values typically 0.1–10 µM) .

- Cytotoxicity : Evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with EC₅₀ compared to controls like doxorubicin .

Advanced Research Questions

Q. What catalytic mechanisms govern the regioselectivity of halogenation in the quinoline core?

- Electrophilic Aromatic Substitution : Chlorination at position 4 is favored due to electron-withdrawing effects of the carbonyl group, while fluorine’s smaller size allows insertion at position 6 via radical pathways .

- Metal-Mediated Halogenation : Cu(I)/Ag(I) catalysts enhance selectivity by stabilizing transition states during C-F bond formation .

Q. How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Electron-Deficient Quinoline : The 4-chloro-6-fluoro groups activate the core for nucleophilic aromatic substitution (SNAr) at position 3, facilitating methanone group introduction .

- Steric Effects : The 4-methylphenyl group may hinder coupling at adjacent positions, necessitating bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to prevent side-product formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Dynamic Effects : Conformational flexibility of the methanone group can cause splitting in ¹H NMR; variable-temperature NMR (VT-NMR) confirms exchange broadening .

- X-ray Crystallography : Resolves ambiguities by providing absolute configuration (e.g., dihedral angles between quinoline and phenyl rings ~45°) .

Q. How are computational methods applied to design derivatives with enhanced target binding?

- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with kinase ATP pockets, prioritizing derivatives with stronger hydrogen bonds (e.g., -OH or -NH₂ substituents) .

- QSAR Models : Correlate logP values (<3.5) with improved cellular permeability, guiding substituent selection .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Western Blotting : Measures downstream kinase inhibition (e.g., reduced phospho-ERK levels in treated vs. control cells) .

- Fluorescence Polarization : Quantifies target engagement by tracking displacement of fluorescent probes (e.g., FITC-labeled ATP analogues) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.